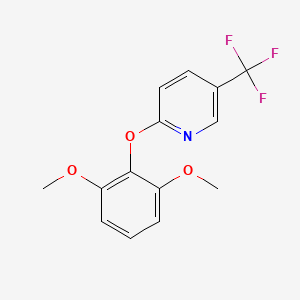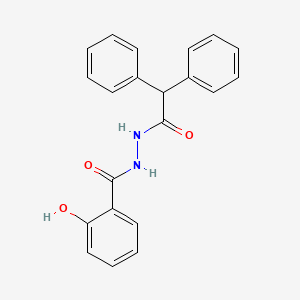![molecular formula C17H12ClNO3 B5812548 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone, also known as CMA3, is a fluorescent dye used in scientific research. It is commonly used to stain DNA and identify chromosomal abnormalities. CMA3 is a synthetic compound that is derived from naphthoquinone.
Wirkmechanismus
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone binds specifically to regions of DNA that are rich in GC content. This binding results in fluorescence, which can be detected using a fluorescent microscope. The fluorescence intensity is proportional to the amount of GC-rich DNA present in the sample.
Biochemical and Physiological Effects:
This compound staining has no known biochemical or physiological effects on the cells being studied. It is a non-toxic dye that is easily washed out of cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining is a quick and easy method for identifying GC-rich regions of DNA. It is a non-invasive technique that does not require the use of radioactive or mutagenic agents. However, this compound staining is not suitable for all types of chromosomal abnormalities and may not detect certain types of structural rearrangements.
Zukünftige Richtungen
1. Development of new fluorescent dyes that can stain specific regions of DNA with higher specificity and sensitivity.
2. Investigation of the use of 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining in the diagnosis of cancer and other genetic disorders.
3. Development of new techniques for analyzing this compound-stained chromosomes, such as high-resolution microscopy and image analysis software.
4. Investigation of the role of GC-rich regions of DNA in gene expression and regulation.
5. Development of this compound-based assays for high-throughput screening of compounds that affect DNA structure and function.
Synthesemethoden
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone is synthesized through a multi-step process involving the reaction of 3-aminophenol with 2-chloro-1,4-naphthoquinone. The resulting compound is then treated with methanol to form this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone is widely used in cytogenetics research to identify chromosomal abnormalities. It is particularly useful in identifying regions of the chromosome that are rich in guanine-cytosine (GC) content. This compound staining is also employed in the diagnosis of various genetic disorders.
Eigenschaften
IUPAC Name |
2-chloro-3-(3-methoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-6-4-5-10(9-11)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVBLZNAGCFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)


![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)